5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
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Overview
Description
5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a cyclopropyl group attached to a tetrahydro-1,3,5-triazine ring, with a thiol group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol are certain types of bacteria and fungi . Specifically, it has been evaluated for its antimicrobial activity against E. coli, which represents Gram-negative bacteria, S. aureus, which represents Gram-positive bacteria, and C. albicans, which represents fungi .
Mode of Action
The exact mode of action of This compound It is known that the compound interacts with these microbial targets, leading to their inhibition or death
Biochemical Pathways
The biochemical pathways affected by This compound The compound’s antimicrobial activity suggests it may interfere with essential biochemical processes in the targeted microorganisms . The downstream effects of this interference are likely to include disruption of microbial growth and reproduction .
Result of Action
The molecular and cellular effects of This compound ’s action are the inhibition or death of targeted microorganisms . This results in its antimicrobial activity, making it potentially useful in treating infections caused by these microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazine precursor in the presence of a thiolating agent. The reaction conditions often include the use of solvents such as dioxane or water, and bases like sodium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction parameters and can lead to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Alkylated or acylated thiol derivatives.
Scientific Research Applications
5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triol: Another triazine derivative with hydroxyl groups instead of a thiol group.
1,3,5-Trisubstituted triazines: Compounds with different substituents on the triazine ring, exhibiting varied biological activities.
Uniqueness
5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is unique due to the presence of the cyclopropyl group and the thiol functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-cyclopropyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c10-6-7-3-9(4-8-6)5-1-2-5/h5H,1-4H2,(H2,7,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMUHFZLJVNCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CNC(=S)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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